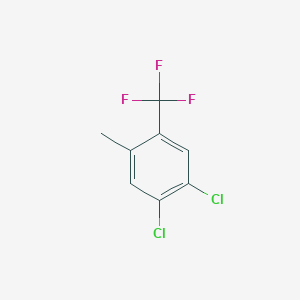

1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c1-4-2-6(9)7(10)3-5(4)8(11,12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARYHYOOIUIKFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408923 | |

| Record name | 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74483-51-5 | |

| Record name | 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Regiocontrolled Synthesis of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene

Abstract

This technical guide delineates a robust and regioselective synthetic pathway for 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene, a halogenated and trifluoromethylated aromatic compound of significant interest as a potential intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3][4] The synthetic strategy is built upon a logical sequence of classical aromatic transformations, commencing with the commercially available precursor 1,2-dichloro-4-methylbenzene. The core of the synthesis involves a controlled nitration, subsequent reduction to a key aniline intermediate, and culminates in a modern Sandmeyer-type trifluoromethylation. This guide provides detailed experimental protocols, mechanistic insights, and process validation checkpoints to ensure reproducibility and high-purity outcomes for researchers in organic synthesis and drug development.

Strategic Analysis and Synthetic Design

The synthesis of polysubstituted benzene rings requires careful strategic planning to control the regiochemical outcome. The target molecule, 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene, possesses a substitution pattern that is not readily accessible through direct functionalization of a simpler core. A retrosynthetic analysis points to the trifluoromethyl (CF3) group as the most complex and strategically advantageous substituent to install in the final step.

Modern organometallic chemistry offers powerful methods for such transformations, with the Sandmeyer reaction and its variants standing out for their reliability in converting aryl amines into a wide array of functional groups via a diazonium salt intermediate.[5][6] Specifically, the copper-mediated Sandmeyer trifluoromethylation of an aryl diazonium salt provides a direct and efficient route to install the CF3 group.[7][8]

This logic dictates that the key precursor is 3,4-dichloro-5-methylaniline . This intermediate can be accessed in two high-yielding steps from the bulk chemical 1,2-dichloro-4-methylbenzene . The overall forward synthetic strategy is therefore designed as a three-step sequence:

-

Nitration: Electrophilic nitration of 1,2-dichloro-4-methylbenzene to introduce a nitro group at the C5 position.

-

Reduction: Conversion of the nitro intermediate to the corresponding 3,4-dichloro-5-methylaniline.

-

Diazotization & Trifluoromethylation: Transformation of the aniline into a diazonium salt, followed by a copper-catalyzed Sandmeyer reaction to yield the final product.

Caption: Overall three-step synthetic pathway.

Detailed Experimental Protocols & Mechanistic Discussion

Step 1: Electrophilic Nitration of 1,2-dichloro-4-methylbenzene

The initial step involves the regioselective nitration of the starting material. The regiochemical outcome is governed by the directing effects of the existing substituents. The methyl group is an activating, ortho, para-director, while the two chlorine atoms are deactivating, ortho, para-directors. The position most favorable for electrophilic attack is C5, which is para to the activating methyl group and ortho to the C4-chloro substituent. This convergence of directing effects allows for the synthesis of the desired 5-nitro isomer with high selectivity.

Protocol:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,2-dichloro-4-methylbenzene (1.0 eq).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (98%, ~3.0 eq) while maintaining the internal temperature below 10 °C.

-

Prepare the nitrating mixture by carefully adding fuming nitric acid (98%, 1.1 eq) to concentrated sulfuric acid (1.1 eq) in a separate flask, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the reaction flask via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice (~500 g per mole of starting material) with vigorous stirring.

-

The solid product will precipitate. Isolate the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude solid from ethanol or methanol to yield pure 1,2-dichloro-4-methyl-5-nitrobenzene as a pale yellow solid.

| Reagent | Molar Eq. | Purpose | Key Considerations |

| 1,2-dichloro-4-methylbenzene | 1.0 | Starting Material | Ensure high purity. |

| Conc. H₂SO₄ | ~4.1 | Acid Catalyst / Solvent | Strongly corrosive; handle with care. |

| Fuming HNO₃ | 1.1 | Nitrating Agent | Highly corrosive and oxidizing. |

Step 2: Reduction of 1,2-dichloro-4-methyl-5-nitrobenzene

The reduction of the nitro group to an amine is a standard transformation. A common and effective method is the use of a metal-acid system, such as tin (Sn) in concentrated hydrochloric acid (HCl). This method is robust and generally provides high yields. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed for a cleaner reaction profile, though it requires specialized equipment.

Protocol (Sn/HCl Method):

-

Charge a round-bottom flask with 1,2-dichloro-4-methyl-5-nitrobenzene (1.0 eq) and granulated tin (2.5-3.0 eq).

-

Add ethanol to create a slurry, followed by the slow, portion-wise addition of concentrated HCl (~5.0 eq) under vigorous stirring. The reaction is exothermic.

-

After the initial exotherm subsides, heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully neutralize by adding a cold, concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is >10. This will precipitate tin salts.

-

Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude 3,4-dichloro-5-methylaniline can be purified by vacuum distillation or column chromatography.

| Reagent | Molar Eq. | Purpose | Key Considerations |

| Nitro Intermediate | 1.0 | Substrate | --- |

| Granulated Tin (Sn) | 2.5 - 3.0 | Reducing Agent | --- |

| Conc. HCl | ~5.0 | Acidic Medium | Corrosive; generates H₂ gas. |

| Conc. NaOH | As needed | Neutralization | Highly caustic. |

Step 3: Sandmeyer-Type Trifluoromethylation

This final, critical step proceeds in two stages: the formation of the aryl diazonium salt, followed by its conversion to the aryl trifluoride. The diazotization must be performed at low temperatures (0-5 °C) as diazonium salts are unstable and can decompose explosively at higher temperatures.[9] The subsequent trifluoromethylation utilizes a copper(I) catalyst and a trifluoromethyl source, such as trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent), in a Sandmeyer-type radical-nucleophilic aromatic substitution.[5][6][8]

Caption: Experimental workflow for the final conversion step.

Protocol:

-

Diazotization:

-

In a flask, dissolve 3,4-dichloro-5-methylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

-

Cool the solution to 0-5 °C using an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the aniline solution, keeping the temperature strictly below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. The solution should be used immediately in the next step.

-

-

Trifluoromethylation:

-

In a separate, larger reaction vessel, add a copper(I) salt (e.g., CuI or CuCl, 0.1-0.2 eq), an organic solvent like DMF or acetonitrile, and trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5-2.0 eq).

-

To this vigorously stirred mixture, add the cold diazonium salt solution prepared above, slowly and portion-wise. Control the rate of addition to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for several hours or until gas evolution has completely ceased.

-

Quench the reaction by pouring it into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene.

-

| Reagent | Molar Eq. | Purpose | Key Considerations |

| 3,4-dichloro-5-methylaniline | 1.0 | Substrate | --- |

| Conc. HCl | 3.0 | Diazotization Reagent | Corrosive. |

| Sodium Nitrite (NaNO₂) | 1.1 | Diazotization Reagent | Toxic. |

| TMSCF₃ | 1.5 - 2.0 | Trifluoromethyl Source | Moisture sensitive. |

| Copper(I) Salt (e.g., CuI) | 0.1 - 0.2 | Catalyst | Air sensitive. |

Safety and Handling

-

Acids: Concentrated sulfuric, nitric, and hydrochloric acids are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. All manipulations should be performed in a certified chemical fume hood.

-

Aniline Derivatives: The aniline intermediate is toxic and should be handled with care to avoid inhalation or skin contact.

-

Diazonium Salts: Aryl diazonium salts are thermally unstable and potentially explosive, especially when isolated in a dry state. They should always be prepared and used in solution at low temperatures without isolation.

-

Reactions: The nitration and diazotization reactions are exothermic and require careful temperature control to prevent runaway reactions.

Conclusion

The synthesis of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene is effectively achieved through a well-designed, three-step sequence starting from 1,2-dichloro-4-methylbenzene. The strategy relies on a regiocontrolled electrophilic nitration, a standard reduction of the nitro group, and a modern copper-catalyzed Sandmeyer trifluoromethylation. Each step is based on established and reliable chemical transformations, providing a logical and reproducible pathway for accessing this valuable fluorinated building block. This guide provides the necessary technical detail and mechanistic rationale to enable researchers to successfully synthesize this target molecule for further applications in discovery chemistry.

References

- WIPO (1998). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. WIPO Patentcope.

- Burton, D. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition.

- Wikipedia. (2024). Sandmeyer reaction.

- Goossen, L. J. et al. (2014). Sandmeyer Trifluoromethylthiolation. Ruhr-Universität Bochum.

- Quick Company. (n.d.). A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline.

- Goossen, L. J. et al. (2014). Sandmeyer Trifluoromethylation. Synthesis.

- ChemBK. (2024). 4-CHLORO-2-FLUORO-5-NITROTOLUENE.

- Sigma-Aldrich. (n.d.). 4-Chloro-2-(trifluoromethyl)aniline.

- Chem-Impex. (n.d.). 4-Chloro-2-fluoro-5-nitrotoluene.

- Google Patents. (n.d.). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.

- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

- Benchchem. (2025). Technical Support Center: Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline.

- Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Eureka.

- Justia Patents. (2010). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Google Patents. (n.d.). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

- Autech Industry Co., Ltd. (n.d.). Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline.

- J&K Scientific LLC. (2025). Sandmeyer Reaction.

- Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Google Patents. (n.d.). Synthetic method of 2, 4-dichloro-5-fluoro (trichloromethyl) benzene.

- ChemRxiv. (n.d.). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H.

- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-fluoro-5-nitrotoluene.

- Fisher Scientific. (n.d.). 3,4-Dichloro-5-(trifluoromethoxy)aniline, 97% Purity.

- HETEROCYCLES. (1998). A CONVENIENT SYNTHESIS OF 4,5-BIS(TRIFLUOR0METHYL)- trifluoroalkan-2-ones (2) prepared from l,l,l-trifluoroalkan-2,3-diones and.

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Google Patents. (n.d.). Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.

- ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development.

- PubMed Central (PMC). (2016). Exploring Flow Procedures for Diazonium Formation.

- UPB. (n.d.). NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 9. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene chemical properties

An In-depth Technical Guide to 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene. It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis who utilize complex halogenated aromatic hydrocarbons as building blocks for novel molecules.

Introduction: Structural Significance and Physicochemical Profile

1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene, also known by its synonym 4,5-dichloro-2-(trifluoromethyl)toluene, is a highly substituted aromatic compound.[1] Its molecular architecture, featuring two chlorine atoms, a methyl group, and a trifluoromethyl group on a benzene ring, imparts a unique combination of lipophilicity, thermal stability, and specific reactivity. The interplay of these functional groups governs its utility as a versatile intermediate in organic synthesis.

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. This, combined with the electron-withdrawing nature of the two chlorine atoms, deactivates the ring towards electrophilic aromatic substitution. Conversely, the methyl (-CH₃) group is a weak electron-donating group. This complex substitution pattern makes the compound a valuable and specific synthon for creating advanced materials, pharmaceuticals, and agrochemicals.[2]

Core Chemical and Physical Properties

The physical properties of this compound are dictated by its halogenated and hydrocarbon character. It is generally a stable compound under normal conditions.

| Property | Value | Source |

| IUPAC Name | 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene | [3] |

| Synonyms | 4,5-Dichloro-2-(trifluoromethyl)toluene, 3,4-Dichloro-6-methylbenzotrifluoride, 3,4-Dichloro-6-(trifluoromethyl)toluene | [1][4] |

| CAS Number | 74483-51-5 | [1] |

| Molecular Formula | C₈H₅Cl₂F₃ | [1][3] |

| Molecular Weight | 229.02 g/mol | [3] |

| Appearance | Colorless to light yellow crystal or liquid | [5] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | [6] |

Molecular Structure and Spectroscopic Characterization

The precise arrangement of substituents on the benzene ring is critical to the compound's reactivity. Spectroscopic methods are essential for confirming its identity and purity.

Caption: 2D Structure of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene.

Expected Spectroscopic Data:

-

¹H NMR: Two singlets would be expected in the aromatic region, corresponding to the two isolated aromatic protons. Another singlet would appear in the aliphatic region for the methyl group protons.

-

¹³C NMR: The spectrum would show eight distinct signals: six for the aromatic carbons (two of which would be quaternary and coupled to fluorine) and one for the methyl carbon. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A single sharp singlet would be observed, characteristic of the -CF₃ group, as there are no adjacent protons to cause splitting.[7][8]

Synthesis and Reactivity

Synthesis Pathway

The synthesis of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene typically involves multi-step processes starting from simpler aromatic precursors. One plausible industrial method involves the reaction of 3,4-dichlorotoluene with hydrogen fluoride and carbon tetrachloride at elevated temperature and pressure.[4] This process facilitates the trifluoromethylation of the toluene derivative.

Caption: General synthesis route from 3,4-dichlorotoluene.

Chemical Reactivity

The reactivity of the benzene ring is significantly diminished by the presence of three strong electron-withdrawing groups (-Cl, -Cl, -CF₃).[6] The trifluoromethyl group, in particular, is one of the strongest deactivating groups for electrophilic aromatic substitution. The methyl group provides slight activation. As a result, any further substitution on the ring would require harsh reaction conditions and would be directed by the existing substituents. This inherent stability and predictable reactivity make it a reliable building block.

Applications in Industry

1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene is primarily used as an intermediate in the chemical industry for producing more complex molecules.[4]

-

Agrochemicals: Halogenated and trifluoromethylated benzene derivatives are crucial precursors for a wide range of herbicides, insecticides, and fungicides.[2][6][9] The specific substitution pattern of this molecule can be exploited to synthesize active ingredients with high efficacy and selectivity.

-

Pharmaceuticals: The lipophilicity and metabolic stability conferred by the chlorine and trifluoromethyl groups make this scaffold attractive in drug discovery.[2][6] It can be incorporated into potential therapeutic agents to enhance their biological activity and pharmacokinetic properties.

-

Specialty Materials: These types of compounds are also used in the synthesis of high-performance polymers, specialty coatings, and other advanced materials that require high thermal stability and chemical resistance.[2]

Safety, Handling, and Storage

Working with halogenated aromatic compounds requires strict adherence to safety protocols. The information below is synthesized from safety data sheets for closely related chemicals.

Hazard Identification

-

Health Hazards: Harmful if swallowed, inhaled, or in contact with skin.[5][10] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

-

Environmental Hazards: Compounds of this nature can be persistent in the environment and are often toxic to aquatic life with long-lasting effects.[6][10]

-

Flammability: May be a combustible liquid.[10]

Safe Handling and Personal Protective Equipment (PPE)

-

Ventilation: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[11][12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[11][13]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[11][13]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

-

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[11][13] Do not eat, drink, or smoke in the work area.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong bases.[11][13] Store in a locked-up area.[11][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][12]

Conclusion

1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene is a key chemical intermediate with a distinct property profile derived from its complex substitution pattern. Its stability, combined with the specific reactivity imparted by the trifluoromethyl and dichloro groups, makes it an invaluable building block for high-value applications in the pharmaceutical, agrochemical, and material science sectors. Adherence to rigorous safety protocols is essential when handling this compound to mitigate potential health and environmental risks.

References

- 1,2-dichloro-4-(trifluoromethyl)benzene - Solubility of Things. (n.d.).

- 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | C8H5Cl2F3 - PubChem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 27).

- 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene - ChemBK. (2024, April 9).

- SAFETY DATA SHEET - Fisher Scientific. (2023, September 1).

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 25).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, June 24).

- Supporting Information. (n.d.).

- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. (n.d.).

- 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride - Chem-Impex. (n.d.).

- Product information, 4,5-Dichloro-2-trifluoromethyl toluene | P&S Chemicals. (n.d.).

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.).

- 3,4-Dichloro-6-(trifluoromethyl)toluene | 74483-51-5 - ChemicalBook. (2025, July 4).

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | C8H5Cl2F3 | CID 14745915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Dichloro-6-(trifluoromethyl)toluene | 74483-51-5 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. rsc.org [rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene, also known by synonyms such as 4,5-Dichloro-2-(trifluoromethyl)toluene and identified by the CAS number 74483-51-5, is a halogenated aromatic hydrocarbon of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique substitution pattern, featuring two chlorine atoms, a methyl group, and a trifluoromethyl group on the benzene ring, imparts a distinct set of physicochemical properties that are crucial for its application and synthesis. The trifluoromethyl group, in particular, is a key functional moiety in many pharmaceutical and agrochemical compounds due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.

This technical guide provides a comprehensive overview of the known physical properties of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene. It is designed to be a valuable resource for researchers and professionals, offering not only a compilation of existing data but also detailed experimental protocols for the determination of these properties. Understanding these fundamental characteristics is paramount for the rational design of synthetic routes, the development of robust formulations, and the assessment of environmental and toxicological profiles.

Molecular and Chemical Identity

The molecular structure of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene is foundational to its physical and chemical behavior. The interplay of the electron-withdrawing chloro and trifluoromethyl groups with the electron-donating methyl group on the aromatic ring creates a complex electronic environment that influences its reactivity and intermolecular interactions.

Molecular Formula: C₈H₅Cl₂F₃[1][3]

Molecular Weight: 229.03 g/mol [3]

Synonyms:

-

3,4-Dichloro-6-(trifluoromethyl)toluene[3]

-

4,5-Dichloro-2-methyltrifluorotoluene[1]

-

3,4-DICHLORO-6-METHYLBENZOTRIFLUORIDE[1]

-

BENZENE, 1,2-DICHLORO-4-METHYL-5-(TRIFLUOROMETHYL)[1]

CAS Number: 74483-51-5[1][2][3]

Molecular Structure Visualization

Caption: 2D structure of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene.

Tabulated Physical Properties

The following table summarizes the key physical properties of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene. It is important to note that while some data is available, a complete experimental dataset for this specific isomer is not readily found in public literature, and some values may be predicted.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [4] (for a related compound) |

| Boiling Point | 201.5°C at 760 mmHg | [5] |

| Density | 1.404 g/cm³ | [5] |

| Flash Point | 88.3°C | [5] |

| Refractive Index | 1.474 | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, acetone, and dichloromethane.[6] (Inferred from related compounds) |

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is crucial for the characterization and application of any chemical compound. The following section provides detailed, step-by-step methodologies for key experiments.

Workflow for Physical Property Determination

Caption: General workflow for the determination of physical properties of an organic compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions into a liquid. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound.

Methodology (Capillary Method):

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered.

-

Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Pack the sample tightly by tapping the bottom of the capillary tube on a hard surface.

-

-

Apparatus Setup:

-

Attach the capillary tube to a thermometer with the sample aligned with the thermometer bulb.

-

Place the thermometer and capillary tube assembly into a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

-

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Causality: The presence of impurities disrupts the crystal lattice of a solid, requiring less energy to break the intermolecular forces, which results in a lower and broader melting point range.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology (Micro Boiling Point Method):

-

Sample Preparation:

-

Place a small amount (0.5-1 mL) of the liquid sample into a small test tube.

-

Take a capillary tube sealed at one end and place it, open end down, into the test tube containing the liquid.

-

-

Apparatus Setup:

-

Attach the test tube to a thermometer.

-

Suspend the assembly in a heating bath (e.g., a beaker of heating oil).

-

-

Measurement:

-

Heat the bath gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Causality: At the boiling point, the vapor pressure of the liquid is sufficient to overcome the external pressure, allowing for the formation of vapor bubbles within the bulk of the liquid. The point at which the liquid re-enters the capillary upon cooling signifies the temperature at which the vapor pressure equals the external pressure.

Density Determination

Objective: To measure the mass per unit volume of the liquid.

Methodology (Pycnometer Method):

-

Preparation:

-

Clean and thoroughly dry a pycnometer (a small glass flask with a precise volume).

-

Measure the mass of the empty, dry pycnometer (m₁).

-

-

Measurement with a Reference Liquid (e.g., Water):

-

Fill the pycnometer with distilled water of a known temperature and density.

-

Measure the mass of the pycnometer filled with water (m₂).

-

-

Measurement with the Sample:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the sample liquid (1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene) at the same temperature as the water.

-

Measure the mass of the pycnometer filled with the sample (m₃).

-

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer = (Mass of water) / (Density of water at the measurement temperature)

-

Mass of sample = m₃ - m₁

-

Density of sample = (Mass of sample) / (Volume of pycnometer)

-

Causality: This method relies on the principle of displacing a known volume of a reference liquid to accurately determine the volume of the pycnometer, which is then used to find the density of the sample liquid.

Solubility Assessment

Objective: To qualitatively determine the solubility of the compound in various solvents.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure:

-

In a small test tube, add approximately 1 mL of the chosen solvent.

-

To this, add a small amount of the solute (a few milligrams of solid or one to two drops of liquid).

-

Vigorously shake or vortex the test tube for about 30 seconds.

-

Observe if the solute has completely dissolved. If not, gently warm the mixture to see if solubility increases with temperature.

-

Record the compound as soluble, partially soluble, or insoluble in each solvent.

-

Causality: The principle of "like dissolves like" governs solubility. Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The presence of polar functional groups (even with the overall non-polar nature of the benzene ring) can influence solubility in moderately polar solvents. Given its structure, 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene is expected to be hydrophobic and thus have low solubility in water but good solubility in many organic solvents.[6]

Spectral Properties: A Comparative Perspective

While specific, publicly available spectral data (NMR, IR, Mass Spectrometry) for 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene is limited, we can infer expected spectral characteristics based on its structure and data from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, methyl, and trifluoromethyl substituents. The methyl group would likely appear as a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would display unique signals for each of the carbon atoms in the benzene ring, the methyl group, and the trifluoromethyl group. The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching and bending (aromatic and aliphatic), C-C stretching in the aromatic ring, C-Cl stretching, and strong C-F stretching bands associated with the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine, methyl, and trifluoromethyl groups.

Safety and Handling

-

General Hazards: Compounds in this class can be irritants to the skin, eyes, and respiratory tract.[7][8] They may also be harmful if swallowed or absorbed through the skin.

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with the skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]

-

Fire Safety: This compound is a combustible liquid.[5] In case of fire, use dry chemical, CO₂, or foam extinguishers. Fire may produce poisonous gases, including hydrogen chloride and hydrogen fluoride.[7][9]

Conclusion

This technical guide has provided a detailed overview of the known and expected physical properties of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene. While there are gaps in the publicly available data for this specific isomer, the provided information on its identity, key physical constants, and detailed experimental protocols for their determination offers a solid foundation for researchers and professionals. The structural similarities to other well-characterized halogenated aromatic compounds allow for reasonable predictions of its spectral and safety characteristics. As this compound continues to be of interest in various fields of chemical research and development, it is anticipated that a more complete dataset will become available, further enhancing our understanding of this versatile molecule.

References

-

New Jersey Department of Health. (n.d.). Hazard Summary: Chlorobenzotrifluoride. Retrieved from [Link]

-

Shilangtech. (n.d.). 4,5-Dichloro-2-methyltrifluorotoluene CAS No 74483-51-5. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzotrifluoride, 99%. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Benzotrifluoride. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,2-dichloro-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 4,5-Dichloro-2-trifluoromethyl toluene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

ILO and WHO. (2021). ICSC 0656 - CHLORINE TRIFLUORIDE. Retrieved from [Link]

- Unknown Source. (n.d.). physical and chemical properties.

-

Cheméo. (n.d.). Chemical Properties of Benzene, 2,4-dichloro-1-(trifluoromethyl)- (CAS 320-60-5). Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene. Retrieved from [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 4,5-Dichloro-2-(trifluoromethyl) toluene. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluorotoluene. Retrieved from [Link]

-

ChemRxiv. (2023). Detection of Tetrachlorobutadiene Isomers Using Density Functional Theory Methods, A Comparative Study of Hartree-Fock and Density Functional Theory Analysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Highly Sensitive Determination of Enantiomer Composition of Chiral Acids Based on Aggregation-Induced Emission. Retrieved from [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. equationchemical.com [equationchemical.com]

- 3. scbt.com [scbt.com]

- 4. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 5. vvchem.com [vvchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. nj.gov [nj.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. nj.gov [nj.gov]

A Technical Guide to 1,2-Dichloro-4-(trifluoromethyl)benzene and its Isomeric Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzotrifluorides are a cornerstone in modern medicinal chemistry and agrochemical development. The trifluoromethyl group (-CF3), a bioisostere for various functional groups, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive technical overview of 1,2-dichloro-4-(trifluoromethyl)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While the specific isomer 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene is not widely cataloged, this guide will leverage data from its close, commercially available isomer, 1,2-dichloro-4-(trifluoromethyl)benzene (CAS No. 328-84-7), to provide insights into its expected properties, synthesis, and applications.

Part 1: Core Chemical Identity and Properties

Nomenclature and Chemical Identifiers

The nomenclature of dichlorotrifluoromethylbenzene isomers can be complex. The primary subject of this guide, due to data availability, is 1,2-dichloro-4-(trifluoromethyl)benzene.

Table 1: Chemical Identifiers for 1,2-dichloro-4-(trifluoromethyl)benzene

| Identifier | Value | Source |

| CAS Number | 328-84-7 | [3][4] |

| IUPAC Name | 1,2-dichloro-4-(trifluoromethyl)benzene | [3][4] |

| Synonyms | 3,4-Dichlorobenzotrifluoride | [3][4] |

| Molecular Formula | C7H3Cl2F3 | [3] |

| Molecular Weight | 215.00 g/mol | [4] |

| InChI Key | XILPLWOGHPSJBK-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)Cl)Cl | [4] |

The requested isomer, 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene , would have the molecular formula C8H5Cl2F3 and a molecular weight of approximately 229.02 g/mol . A CAS number for this specific isomer is not readily found in major chemical databases, suggesting it is a less common or novel compound.

Physicochemical Properties

The physicochemical properties of these compounds are heavily influenced by the presence of the trifluoromethyl group.

Table 2: Physicochemical Properties of 1,2-dichloro-4-(trifluoromethyl)benzene

| Property | Value | Source |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 154-155 °C | [4] |

| Density | 1.48 g/cm³ at 25 °C | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents | [2] |

For the hypothetical 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene , the addition of a methyl group would be expected to slightly increase the boiling point and decrease the density compared to its non-methylated counterpart. The solubility profile is expected to remain similar.

Part 2: Synthesis and Reactivity

Synthesis of 1,2-dichloro-4-(trifluoromethyl)benzene

The industrial synthesis of 1,2-dichloro-4-(trifluoromethyl)benzene typically starts from 3,4-dichlorotoluene. The key transformation is the conversion of the methyl group to a trifluoromethyl group.

Caption: Synthesis of 1,2-dichloro-4-(trifluoromethyl)benzene.

Proposed Synthesis of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene

A plausible synthetic route to 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene could begin with the chlorination of 4-methyl-3-(trifluoromethyl)aniline, followed by a Sandmeyer reaction to introduce the second chlorine atom.

Caption: Proposed synthesis of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene.

Part 3: Applications in Research and Drug Development

The unique electronic properties of the trifluoromethyl group make benzotrifluoride derivatives highly valuable in drug discovery.[5] The introduction of a -CF3 group can:

-

Increase Lipophilicity: Enhancing membrane permeability and absorption.[5]

-

Improve Metabolic Stability: Blocking sites of oxidative metabolism.[5]

-

Modulate pKa: Altering the acidity or basicity of nearby functional groups.

-

Enhance Binding Affinity: Through favorable interactions with protein targets.

Derivatives of dichlorobenzotrifluoride are used as intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[6] Their structural motifs are found in compounds targeting a wide range of diseases.

Part 4: Safety and Handling

Chlorinated and fluorinated aromatic hydrocarbons require careful handling due to their potential toxicity.

Hazard Identification

Based on data for analogous compounds, 1,2-dichloro-4-(trifluoromethyl)benzene is expected to be:

-

Harmful if swallowed or inhaled.

-

A skin and eye irritant.[7]

-

Potentially toxic to aquatic life.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[8][9] Containers should be tightly sealed.[10]

-

Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[10]

References

-

1,2-DICHLORO-4-(TRIFLUOROMETHYL)BENZENE | CAS 328-84-7. (n.d.). Molbase. Retrieved December 12, 2025, from [Link]

-

The Role of 3-Chloromethyl-benzotrifluoride in Modern Chemical Synthesis. (n.d.). Chemscence. Retrieved December 12, 2025, from [Link]

-

3,4-Dichlorobenzotrifluoride. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Euro Chlor. Retrieved December 12, 2025, from [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association. Retrieved December 12, 2025, from [Link]

-

Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (2023, December 25). Ecolink. Retrieved December 12, 2025, from [Link]

-

ECSA New Guidance on Storage and Handling for Chlorinated Solvents. (2016, May 23). Eurochlor. Retrieved December 12, 2025, from [Link]

-

Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

-

Benzene, 1,2-dichloro-4-methyl-. (n.d.). NIST WebBook. Retrieved December 12, 2025, from [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (n.d.). PubMed. Retrieved December 12, 2025, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. Retrieved December 12, 2025, from [Link]

-

Safe and efficient handling of chlorinated solvents. (n.d.). IPI Global. Retrieved December 12, 2025, from [Link]

Sources

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. 1,2-DICHLORO-4-(TRIFLUOROMETHYL)BENZENE | CAS 328-84-7 [matrix-fine-chemicals.com]

- 4. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. ecolink.com [ecolink.com]

- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 9. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 10. ipi-global.com [ipi-global.com]

A-Z Guide to 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene, a key fluorinated intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its physicochemical properties, outlines a robust synthetic pathway with step-by-step protocols, and presents a full suite of analytical characterization data. Authored for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices and provides a framework for the reliable synthesis and validation of this critical chemical building block.

Introduction and Strategic Importance

1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene is a substituted aromatic compound whose structural architecture is of significant interest in medicinal and agricultural chemistry. The presence of a trifluoromethyl (-CF3) group, in particular, is a widely employed strategy in drug design. The -CF3 group is strongly electron-withdrawing and highly lipophilic, which can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] This guide serves as a technical resource for the synthesis, purification, and characterization of this versatile intermediate, providing scientists with the foundational knowledge required for its effective utilization in complex synthetic campaigns.

Molecular Structure and Physicochemical Properties

The unique substitution pattern on the benzene ring—featuring two adjacent chlorine atoms, a methyl group, and a trifluoromethyl group—governs the molecule's reactivity and physical characteristics.

Molecular Structure

The structural arrangement of substituents dictates the electronic and steric environment of the molecule, influencing its reactivity in subsequent synthetic transformations.

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol: Chlorination of 4-Chloro-3-(trifluoromethyl)toluene

This protocol details a key chlorination step. The choice of N-Chlorosuccinimide (NCS) provides a safer and more selective alternative to using chlorine gas, particularly at the lab scale. [3] Materials & Reagents:

-

4-Chloro-3-(trifluoromethyl)toluene

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (MeCN), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 4-chloro-3-(trifluoromethyl)toluene (1.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile (approx. 5 mL per gram of starting material) to dissolve the substrate.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the stirred solution.

-

Causality Note: Using a slight excess of NCS ensures complete conversion of the starting material. Acetonitrile is chosen as the solvent due to its polarity and appropriate boiling point for this reaction. [3]4. Heating: Heat the reaction mixture to 60 °C and maintain for 16 hours, monitoring by TLC or GC-MS. [3]5. Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Redissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine (1x) to remove succinimide byproduct and any remaining inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product via column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene.

Trustworthiness Check: The identity and purity of the final product must be confirmed by the analytical methods described in the following section. A successful synthesis will yield a product whose spectroscopic data matches the reference data.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for validating the structure and purity of the synthesized compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic signatures for 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene.

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5 (s, 1H, Ar-H), δ ~7.3 (s, 1H, Ar-H), δ ~2.4 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Signals expected in the aromatic region (120-140 ppm), a signal for the -CF₃ carbon (quartet, J ≈ 272 Hz), and a signal for the -CH₃ carbon (~20 ppm). [4] |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -62 to -63 ppm (s, 3F, -CF₃). [5] |

| Mass Spec (EI) | M⁺ peak corresponding to the molecular weight (m/z ≈ 228), with characteristic isotopic pattern for two chlorine atoms. |

Expertise Insight: In ¹⁹F NMR, the chemical shift of the -CF₃ group is highly sensitive to its electronic environment. The observed singlet around -62.5 ppm is characteristic for a trifluoromethyl group attached to a dichlorinated benzene ring. [5]This technique is exceptionally useful for confirming the successful installation of the -CF₃ group and for assessing purity, as fluorine-containing impurities are often easily detected.

Applications in Drug Development and Agrochemicals

This compound is not typically an active ingredient itself but rather a crucial building block. Its di-chloro substitution pattern allows for selective functionalization via nucleophilic aromatic substitution or cross-coupling reactions, while the trifluoromethyl and methyl groups modulate the properties of the final target molecule.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). [6]The dichlorinated scaffold can be elaborated to construct complex heterocyclic systems found in modern therapeutics.

-

Agrochemicals: The compound is utilized in the development of novel pesticides and herbicides. [7]The trifluoromethyl group often imparts enhanced efficacy and favorable environmental persistence profiles to agrochemical products. [8]

Safety, Handling, and Storage

As a chlorinated and fluorinated aromatic compound, 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene must be handled with appropriate precautions.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles). [9][10]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [11][12]Avoid contact with skin, eyes, and clothing. [13]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames. [11]* Hazards: The compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation. [9][14]

Conclusion

1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene is a high-value chemical intermediate whose strategic importance is rooted in the unique combination of its substituents. The trifluoromethyl group, in particular, offers a powerful tool for modulating the biological and physical properties of target molecules in drug discovery and agrochemical research. The synthetic protocols and analytical data provided in this guide offer a validated framework for researchers to produce and utilize this compound with confidence, enabling the advancement of complex chemical synthesis programs.

References

- 1,2-dichloro-4-(trifluoromethyl)benzene - Solubility of Things. (n.d.). Vertex AI Search.

- 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene - ChemBK. (2024, April 9). ChemBK.

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 25). Fisher Scientific.

- Safety Data Sheet - Angene Chemical. (2025, February 11). Angene Chemical.

- 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene. (n.d.). PubChem.

- SAFETY DATA SHEET - Fisher Scientific. (2025, May 1). Fisher Scientific.

- Supporting Information for a scientific public

- Benzene, 1,2-dichloro-4-methyl-. (n.d.). NIST WebBook.

- 3,4-Dichlorobenzotrifluoride. (n.d.). PubChem.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Beilstein Journals.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage.

- Supporting Information for Cu-Mediated trifluoromethyl

- The Versatility of 1,2-Dichloro-4-(chloromethyl)benzene in Modern Synthesis. (n.d.). Source not specified.

- Large-scale synthesis of Notum inhibitor. (n.d.). ChemRxiv.

- 3,4-DICHLOROTOLUENE MATERIAL SAFETY D

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. rsc.org [rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 9. chembk.com [chembk.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name for 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene

An In-Depth Technical Guide to 4,5-Dichloro-2-(trifluoromethyl)toluene

Abstract

This technical guide provides a comprehensive scientific overview of 4,5-dichloro-2-(trifluoromethyl)toluene, a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. We will dissect its formal IUPAC nomenclature, detail its physicochemical and spectroscopic properties, and present a validated synthetic protocol. Furthermore, this document explores the molecule's underlying reactivity based on the electronic interplay of its substituents and discusses its strategic application in modern drug development, grounded in the unique properties imparted by the trifluoromethyl group. This guide is intended for an audience of professional scientists and researchers, offering field-proven insights into the practical handling, synthesis, and application of this versatile chemical intermediate.

Chemical Identity and Nomenclature

The precise naming of multi-substituted benzene derivatives is governed by a clear set of IUPAC rules designed to provide an unambiguous structural description. The topic molecule, 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene, is systematically named based on substituent priority and locant assignment.

IUPAC Name Justification

According to IUPAC nomenclature, when a common name is used as a parent, the principal functional group or substituent that confers the name is assigned to position '1' on the ring.[1][2] In this case, "toluene" (methylbenzene) serves as the parent structure, assigning the methyl group to the C1 position.

The remaining substituents are then numbered to assign the lowest possible locants, and listed alphabetically.

-

Parent Name : Toluene (methyl group at C1).

-

Substituents : Chloro, trifluoromethyl.

-

Numbering : To achieve the lowest locant set, the ring is numbered starting from the methyl group. This places the trifluoromethyl group at C2 and the two chloro groups at C4 and C5.

-

Alphabetical Listing : "Chloro" precedes "trifluoromethyl".

This results in the preferred IUPAC name: 4,5-dichloro-2-(trifluoromethyl)toluene .

The name 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene is also a valid systematic name but does not use the common parent name "toluene". In this convention, numbering begins with the chloro-substituent to give the lowest locants alphabetically, resulting in the set {1, 2, 4, 5}.[2][3]

Chemical Structure and Identifiers

-

Preferred IUPAC Name : 4,5-dichloro-2-(trifluoromethyl)toluene

-

Systematic Name : 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene

-

Molecular Formula : C₈H₅Cl₂F₃

-

Molecular Weight : 229.03 g/mol

-

CAS Number : 115571-59-0[4] (for the isomeric 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene, data for the exact target isomer is sparse, but CAS registry is expected to be unique).

Diagram 1: Chemical Structure of 4,5-dichloro-2-(trifluoromethyl)toluene

Caption: Structure of 4,5-dichloro-2-(trifluoromethyl)toluene.

Physicochemical Properties

The physical properties of this molecule are dictated by its halogen content and aromatic nature. The trifluoromethyl group significantly increases lipophilicity.[5][6] While experimental data for this specific isomer is not widely published, the properties can be reliably estimated based on closely related structures.

| Property | Value (Estimated) | Rationale & References |

| Appearance | Colorless to pale yellow liquid | Typical for chlorinated aromatic compounds.[5][7] |

| Melting Point | < 25 °C | Similar dichlorinated trifluoromethyl benzenes are liquids at room temperature.[7] |

| Boiling Point | ~220-240 °C | Halogenation increases boiling point. Related tetrachloro-(trifluoromethyl)benzene boils at 242 °C.[8] |

| Density | ~1.5 g/cm³ | Higher than water due to heavy chlorine and fluorine atoms. 1,2-dichloro-4-(trifluoromethyl)benzene has a density of 1.457 g/cm³.[7] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, dichloromethane, THF) | The high degree of halogenation results in a hydrophobic, nonpolar character.[5][7] |

| LogP | ~4.5 | The calculated XLogP3 for the isomer 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene is 4.4, indicating high lipophilicity.[4] |

Spectroscopic and Analytical Characterization

For drug development professionals, unambiguous structural confirmation is paramount. Spectroscopic data provides a unique fingerprint for the molecule.

-

¹H NMR : Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at C6 will likely be a singlet, and the proton at C3 will be a singlet. Their precise chemical shifts are influenced by the neighboring substituents. For example, in 1,2-dichloro-4-(trifluoromethyl)benzene, the proton adjacent to the CF₃ group appears at δ 7.75 ppm.[9] A singlet for the methyl group (C1) would appear upfield (δ 2.0-2.5 ppm).

-

¹³C NMR : The spectrum will show 8 distinct carbon signals. The CF₃ carbon will appear as a quartet due to C-F coupling, and the carbons bonded to it will also show smaller quartet splitting. The CF₃ signal itself is characteristic, often appearing around δ 120-130 ppm with a large J-coupling constant (J ≈ 275 Hz).[10]

-

¹⁹F NMR : This is the most definitive technique. A single, sharp singlet is expected around δ -60 to -65 ppm (relative to CCl₃F), which is characteristic of an aromatic trifluoromethyl group.[10]

-

Mass Spectrometry (EI) : The molecular ion peak (M⁺) will be observed at m/z 228. The isotopic pattern will be highly characteristic due to the presence of two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1), confirming the dichlorination. Key fragmentation would involve the loss of Cl or CF₃ groups.

Synthesis and Manufacturing Insights

This compound is not commonly available off-the-shelf and is typically synthesized as an intermediate. A robust and scalable synthesis is critical for its use in drug discovery campaigns. A logical and field-proven approach involves the regioselective chlorination of a suitable precursor.

Recommended Synthetic Pathway: Electrophilic Chlorination

The most direct route is the electrophilic chlorination of 2-(trifluoromethyl)toluene. The directing effects of the existing substituents guide the regioselectivity. The methyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. Both groups direct incoming electrophiles to the C4 and C5 positions, making this a highly convergent approach.

Diagram 2: Synthetic Workflow for 4,5-dichloro-2-(trifluoromethyl)toluene

Caption: A typical laboratory workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating steps for reaction monitoring and purification to ensure high purity of the final product.

-

Reactor Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-(trifluoromethyl)toluene (1.0 eq.) and a suitable solvent such as acetonitrile (MeCN).

-

Reagent Addition : Add N-chlorosuccinimide (NCS) (2.2 eq.) to the solution. Causality: NCS is a mild, solid chlorinating agent that is safer and easier to handle than chlorine gas, making it ideal for laboratory-scale synthesis. Using a slight excess ensures complete dichlorination.

-

Catalysis : Cool the mixture in an ice bath to 0 °C. Slowly add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) (0.1 eq.). Causality: A strong protic or Lewis acid is required to polarize the N-Cl bond in NCS, generating a more potent electrophilic chlorine species ("Cl⁺") to overcome the deactivating effect of the CF₃ group.

-

Reaction Execution : Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-16 hours).

-

Workup and Quenching : Cool the reaction mixture to room temperature. Pour it slowly into a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x volumes).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure 4,5-dichloro-2-(trifluoromethyl)toluene.

Reactivity and Applications in Drug Development

The true value of this molecule lies in the unique electronic properties conferred by its substituents, which can be strategically leveraged in drug design.

Electronic Profile and Reactivity

-

Trifluoromethyl (CF₃) Group : This group is a strong electron-withdrawing group through both induction (σ-withdrawing) and resonance (π-withdrawing, via hyperconjugation). Its presence significantly lowers the pKa of nearby acidic protons and deactivates the aromatic ring towards electrophilic attack.

-

Chloro (Cl) Groups : These are also electron-withdrawing via induction but are weak deactivators in electrophilic aromatic substitution.

-

Methyl (CH₃) Group : This is an electron-donating group, which slightly activates the ring.

The overall electronic character of the ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr) at the positions activated by the CF₃ group (C4 and C5), should a suitable leaving group be present.

Strategic Value in Medicinal Chemistry

The incorporation of a trifluoromethyl group is a cornerstone strategy in modern drug design.[11] It is frequently used to enhance a drug candidate's profile in several ways:

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation (e.g., oxidation by Cytochrome P450 enzymes).[6] Replacing a metabolically labile methyl group with a CF₃ group can dramatically increase a drug's half-life.

-

Lipophilicity : The CF₃ group is highly lipophilic (Hansch π value ≈ +0.88), which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[6] This property is crucial for targeting intracellular proteins or the central nervous system.

-

Binding Affinity : The CF₃ group can engage in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and hydrophobic contacts, thereby increasing the potency of the drug.

-

Bioavailability : By optimizing lipophilicity and metabolic stability, the overall bioavailability of a drug can be significantly improved.

Derivatives of dichlorinated (trifluoromethyl)benzenes are used as key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals, including insecticides and herbicides.[7][12][13] This specific isomer serves as a valuable building block, presenting a unique substitution pattern for further chemical elaboration into complex active pharmaceutical ingredients (APIs).

Safety and Handling

As with all halogenated organic compounds, proper safety protocols must be strictly followed.

-

Hazards : Irritant. Harmful if inhaled, ingested, or absorbed through the skin. Similar compounds are noted as irritants.[14]

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.

-

Handling : Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with strong oxidizing agents.

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances.

References

-

BYJU'S. (n.d.). Nomenclature Of Substituted Benzene Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Nomenclature of Benzene Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 05). 15.3: Nomenclature of Benzene Derivatives. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 4.1 Naming of Benzene and Benzene Derivatives – Organic Chemistry II. Retrieved from [Link]

-

JoVE. (2025, May 22). Nomenclature of Aromatic Compounds with Multiple Substituents. Retrieved from [Link]

-

Sarthaks eConnect. (2022, February 05). Give IUPAC rules for naming substituted benzene. Retrieved from [Link]

-

YouTube. (2025, July 10). What Are The IUPAC Rules For Benzene Derivatives? - Chemistry For Everyone. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,2-dichloro-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

ChemBK. (2024, April 09). 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2-dichloro-4-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

ChemRxiv. (n.d.). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

PubMed Central (PMC). (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. Video: Nomenclature of Aromatic Compounds with Multiple Substituents [jove.com]

- 2. sarthaks.com [sarthaks.com]

- 3. byjus.com [byjus.com]

- 4. 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | C8H5Cl2F3 | CID 14745915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 98-56-6: 1-Chloro-4-(trifluoromethyl)benzene [cymitquimica.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Page loading... [wap.guidechem.com]

- 9. rsc.org [rsc.org]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. jelsciences.com [jelsciences.com]

- 12. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 14. chembk.com [chembk.com]

An In-depth Technical Guide on the Handling and Storage of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene is a halogenated aromatic hydrocarbon with significant utility as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its molecular structure, featuring both dichlorination and trifluoromethylation, imparts unique chemical reactivity and physical properties. This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, ensuring its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is foundational to its safe handling. Below is a summary of the key properties of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene.

| Property | Value |

| Chemical Formula | C8H5Cl2F3 |

| Molecular Weight | 229.03 g/mol |

| Appearance | Colorless to light yellow crystal |

| Melting Point | 62-65°C |

| Boiling Point | 280°C |

| Density | 1.69 g/cm³ |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, dimethylformamide, chloroform) |

Hazard Identification and Risk Assessment

1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene is classified as an irritant. It is harmful if swallowed, inhaled, or comes into contact with skin. The primary hazards are:

-

Eye Irritation: Causes serious eye irritation.

-

Skin Irritation: Causes skin irritation.

-

Respiratory Irritation: May cause respiratory irritation.

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the potential for exposure and implementing appropriate control measures.

Caption: Primary hazards and routes of exposure for 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene.

Safe Handling Procedures

Adherence to strict safety protocols is paramount when working with this compound. The following procedures are designed to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The minimum required PPE for handling 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene includes:

-

Eye and Face Protection: Tightly fitting safety goggles or a face shield.

-

Skin Protection: Chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat. Flame retardant antistatic protective clothing is also recommended.

-

Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate or if there is a risk of dust or aerosol formation.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-